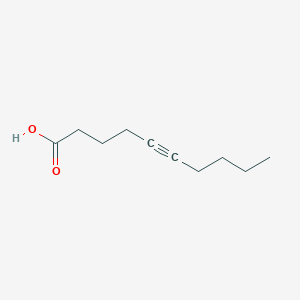
5-Decynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Decynoic acid: is an organic compound with the molecular formula C10H16O2 It is a medium-chain fatty acid characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Decynoic acid can be synthesized through various methods. One common approach involves the oxidation of 2-butylcyclohexanone followed by isomerization. This method is advantageous as it avoids the use of strong acid catalysts, reducing environmental impact and production costs . Another method involves the reaction of delta-decalactone with an acid catalyst at elevated temperatures (140-200°C) to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of percarbamide instead of hydrogen peroxide in the oxidation step is preferred for its mild reaction conditions and higher safety .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Decynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction of the triple bond can yield alkenes or alkanes.
Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Decynoic acid is used as a building block in organic synthesis. Its triple bond allows for the creation of various derivatives through addition and substitution reactions.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings due to its unique odor profile. It is also used as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of 5-Decynoic acid involves its interaction with cellular membranes and enzymes. The triple bond in its structure allows it to disrupt membrane integrity, leading to cell lysis in microorganisms. Additionally, it can inhibit enzyme activity by binding to active sites, preventing substrate access.
Vergleich Mit ähnlichen Verbindungen
5-Decenoic acid: Similar in structure but contains a double bond instead of a triple bond.
5-Oxo-7-Decynoic acid: Contains an additional keto group, altering its reactivity and applications.
2-Decynoic acid: Another isomer with the triple bond located between the second and third carbon atoms.
Uniqueness: 5-Decynoic acid is unique due to its specific triple bond location, which imparts distinct chemical properties and reactivity. This makes it valuable in applications requiring selective reactivity and stability.
By understanding the properties and applications of this compound, researchers and industry professionals can leverage its potential in various fields, from organic synthesis to antimicrobial development.
Eigenschaften
CAS-Nummer |
55182-79-1 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
dec-5-ynoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-4,7-9H2,1H3,(H,11,12) |
InChI-Schlüssel |
JPJPEWLGJVCQDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


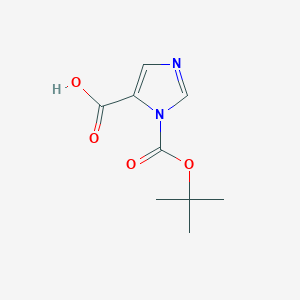
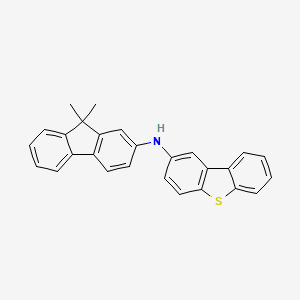

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)
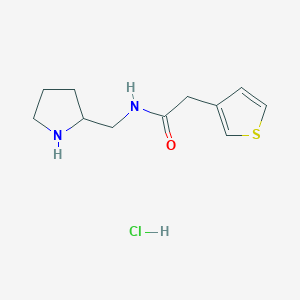
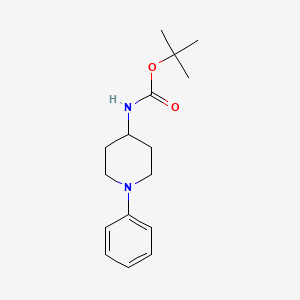
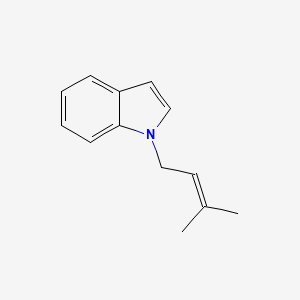
![(5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester](/img/structure/B13970750.png)
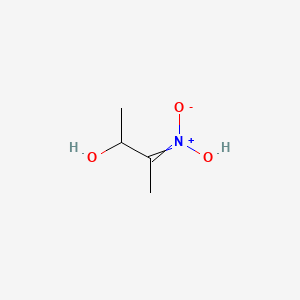

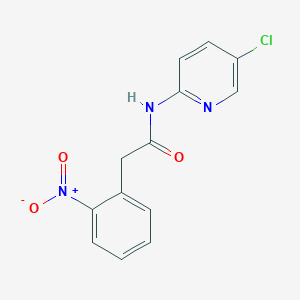
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)

![Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13970783.png)
